An In-depth Technical Guide to the Crystal Structure Analysis of 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one
An In-depth Technical Guide to the Crystal Structure Analysis of 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrido[1,2-a]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of various therapeutic agents. The 2-phenyl substituted derivative, 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one, is of significant interest for its potential pharmacological activities, which are intrinsically linked to its three-dimensional structure and intermolecular interactions. This technical guide provides a comprehensive, field-proven methodology for the complete crystal structure analysis of this compound. It is designed to equip researchers with both the theoretical understanding and practical steps required, from synthesis and crystallization to advanced structural elucidation through single-crystal X-ray diffraction, Hirshfeld surface analysis, and Density Functional Theory (DFT) calculations. This document emphasizes the causality behind experimental choices and establishes a self-validating system of protocols to ensure scientific integrity.
Introduction: The Significance of Structural Insight
The biological activity of a small molecule is governed by its ability to interact with specific biological targets. These interactions are dictated by the molecule's three-dimensional geometry, electronic properties, and the non-covalent interactions it can form. For the 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one scaffold (Figure 1), a thorough understanding of its solid-state conformation and crystal packing is paramount for rational drug design and development.[1][2]
Crystal structure analysis provides definitive insights into:
-
Molecular Conformation: The precise arrangement of atoms, bond lengths, and angles.
-
Intermolecular Interactions: The forces governing how molecules pack together in a solid, which can influence solubility, stability, and bioavailability.
-
Polymorphism: The ability of a compound to exist in multiple crystalline forms, each with different physicochemical properties.
This guide will walk through the essential techniques to achieve a comprehensive structural characterization of the title compound.
Figure 1: Chemical Structure of 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one
A 2D representation of the title compound, 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one.
Synthesis and Crystallization: The Foundation of Analysis
High-quality single crystals are the prerequisite for successful X-ray diffraction analysis.[3] This section details a reliable method for the synthesis of 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one and the subsequent crystallization process.
Synthesis Protocol
The title compound can be synthesized via a cyclocondensation reaction between 2-aminopyridine and an appropriate β-keto ester, such as ethyl benzoylacetate.[4]
Experimental Protocol:
-
Reaction Setup: To a solution of 2-aminopyridine (1.0 eq) in a suitable high-boiling solvent (e.g., diphenyl ether), add ethyl benzoylacetate (1.1 eq).
-
Reaction Conditions: Heat the mixture to reflux (approximately 250-260 °C) for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
Purification: Collect the crude product by filtration, wash with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent, and then recrystallize from a suitable solvent system (e.g., ethanol or ethyl acetate) to yield the pure 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one.
Spectroscopic Confirmation
Prior to crystallization attempts, the identity and purity of the synthesized compound should be confirmed using standard spectroscopic techniques.
| Technique | Expected Observations for C₁₄H₁₀N₂O [5] |
| ¹H NMR | Signals corresponding to the aromatic protons of the pyridopyrimidine core and the 2-phenyl substituent. The chemical shifts and coupling constants will be characteristic of the fused ring system. |
| ¹³C NMR | Resonances for all 14 carbon atoms, including the characteristic signal for the carbonyl carbon (C4) typically found downfield (>160 ppm). |
| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of the compound (Monoisotopic mass: 222.0793 g/mol ). |
Crystallization Strategy
The growth of single crystals suitable for X-ray diffraction is often a matter of trial and error. The key is to allow for slow precipitation of the compound from a saturated solution.
Recommended Crystallization Techniques:
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., acetone, ethyl acetate, or a mixture like dichloromethane/hexane) in a vial. Cover the vial with a perforated cap or parafilm and allow the solvent to evaporate slowly over several days to weeks.
-
Solvent Diffusion: Create a layered system with the compound dissolved in a dense solvent at the bottom of a narrow tube, and a less dense anti-solvent layered on top. Crystals may form at the interface.
Figure 2: Crystallization Workflow
A flowchart illustrating the process from synthesis to obtaining single crystals.
Single-Crystal X-ray Diffraction: Unveiling the 3D Structure
Single-crystal X-ray diffraction is the definitive method for determining the atomic arrangement within a crystalline solid.[3][6]
Data Collection Protocol
-
Crystal Selection and Mounting: Under a microscope, select a well-formed crystal with sharp edges and no visible defects. Mount the crystal on a goniometer head using a suitable cryo-protectant oil.[7]
-
Diffractometer Setup: The experiment is performed on a single-crystal X-ray diffractometer, typically equipped with a molybdenum (Mo Kα, λ=0.71073 Å) or copper (Cu Kα, λ=1.54184 Å) X-ray source.[6][7] Data is usually collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.
-
Unit Cell Determination: A preliminary set of diffraction images is collected to determine the crystal's unit cell parameters and Bravais lattice.
-
Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of angles (omega and phi scans). The exposure time for each frame is optimized to achieve good signal-to-noise ratios.[8]
Structure Solution and Refinement
The collected diffraction intensities are used to solve and refine the crystal structure.
Workflow:
-
Data Reduction and Integration: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors (e.g., Lorentz and polarization effects).
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson techniques to obtain an initial model of the molecular structure.
-
Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization process.[9][10] This iterative process adjusts atomic positions and displacement parameters to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[11]
-
Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability. Tools like PLATON are essential for this step, checking for missed symmetry, unusual bond lengths and angles, and other potential issues.[12][13][14][15][16]
Crystallographic Data Summary
The final results of the crystal structure determination are summarized in a standardized table.
| Parameter | Value |
| Chemical Formula | C₁₄H₁₀N₂O |
| Formula Weight | 222.24 g/mol |
| Crystal System | To be determined |
| Space Group | To be determined |
| a, b, c (Å) | To be determined |
| α, β, γ (°) | To be determined |
| Volume (ų) | To be determined |
| Z (molecules/unit cell) | To be determined |
| Density (calculated, g/cm³) | To be determined |
| Absorption Coefficient (mm⁻¹) | To be determined |
| F(000) | To be determined |
| Theta range for data collection (°) | e.g., 2.0 to 27.5 |
| Reflections collected / unique | To be determined |
| R_int | To be determined |
| Completeness to theta = 25.242° (%) | e.g., >99.0 |
| Goodness-of-fit on F² | e.g., ~1.0 |
| Final R indices [I>2sigma(I)] | R1 = value, wR2 = value |
| R indices (all data) | R1 = value, wR2 = value |
| Largest diff. peak and hole (e.Å⁻³) | To be determined |
Hirshfeld Surface Analysis: Visualizing Intermolecular Interactions
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying the various intermolecular interactions within a crystal.[17][18] The analysis is performed using software such as CrystalExplorer.[19][20][21]
Generating Hirshfeld Surfaces
The Hirshfeld surface is generated based on the electron density of the molecule and its neighbors in the crystal.[17] Different properties can be mapped onto this surface to highlight specific features of the intermolecular interactions.
Key Surface Mappings:
-
d_norm: This property, normalized contact distance, is mapped onto the surface to identify key intermolecular contacts. Red spots indicate contacts shorter than the van der Waals radii (strong interactions), white regions represent contacts around the vdW separation, and blue regions indicate longer contacts.[22][23]
-
Shape Index and Curvedness: These properties describe the shape of the surface, which can be used to identify complementary packing motifs and π-π stacking interactions.
2D Fingerprint Plots
2D fingerprint plots are derived from the Hirshfeld surface and provide a quantitative summary of the different types of intermolecular contacts.[23][24] Each point on the plot corresponds to a specific (dₑ, dᵢ) pair, where dₑ and dᵢ are the distances to the nearest atom outside and inside the surface, respectively.
Interpreting Fingerprint Plots:
The overall fingerprint plot can be decomposed to show the percentage contribution of specific atom-atom contacts to the total Hirshfeld surface area. For 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one, key interactions to analyze would be:
-
H···H contacts: Typically the most abundant, representing van der Waals forces.
-
C···H/H···C contacts: Indicative of C-H···π interactions.
-
O···H/H···O and N···H/H···N contacts: Highlighting potential hydrogen bonding.
| Interaction Type | Expected Contribution (%) | Significance |
| H···H | High | van der Waals packing |
| C···H/H···C | Moderate | C-H···π interactions, crystal cohesion |
| O···H/H···O | Moderate to Low | Potential weak C-H···O hydrogen bonds |
| N···H/H···N | Moderate to Low | Potential weak C-H···N hydrogen bonds |
| C···C | Low | π-π stacking between aromatic rings |
Figure 3: Hirshfeld Analysis Workflow
A schematic of the workflow for Hirshfeld surface analysis.
Computational Chemistry: A Theoretical Complement
Density Functional Theory (DFT) calculations provide a powerful theoretical complement to experimental X-ray diffraction data.[25][26] They allow for the optimization of the molecular geometry in the gas phase for comparison with the solid-state structure and provide insights into the electronic properties of the molecule.
Geometry Optimization Protocol
-
Method Selection: A common and reliable level of theory for geometry optimization of organic molecules is the B3LYP functional with a 6-311++G(d,p) basis set.[27][28] Dispersion corrections (e.g., D3) should be included to better account for non-covalent interactions.[29]
-
Input Structure: The atomic coordinates from the refined crystal structure are used as the starting geometry for the calculation.
-
Calculation: A geometry optimization is performed in the gas phase. The absence of imaginary frequencies in the subsequent frequency calculation confirms that the optimized structure is a true energy minimum.[30]
Electronic Structure Analysis
Once the geometry is optimized, further calculations can be performed to understand the electronic properties of the molecule.
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution on the molecule's surface. This map identifies electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions, which are crucial for understanding intermolecular interactions.
| Parameter | Calculated Value | Interpretation |
| Optimized Geometry | Bond lengths, angles | Comparison with X-ray data reveals the effects of crystal packing on molecular structure. |
| HOMO Energy | e.g., -6.5 eV | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | e.g., -1.8 eV | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | e.g., 4.7 eV | Indicates chemical stability and reactivity. |
| MEP Surface | Visual map | Identifies sites for electrophilic and nucleophilic attack and hydrogen bonding. |
Conclusion: A Holistic Structural Understanding
By integrating the precise experimental data from single-crystal X-ray diffraction with the visual and quantitative insights from Hirshfeld surface analysis and the theoretical validation from DFT calculations, a comprehensive and robust understanding of the structural properties of 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved. This multi-faceted approach provides the detailed structural knowledge that is essential for advancing the development of this important class of molecules in medicinal chemistry and materials science.
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